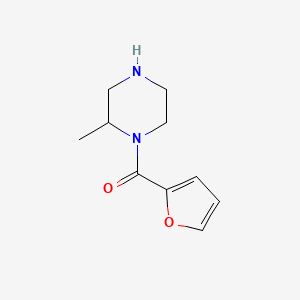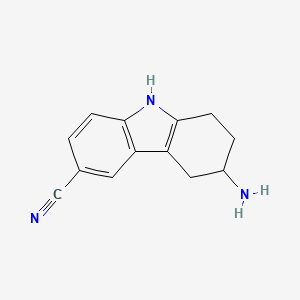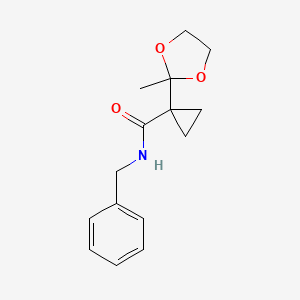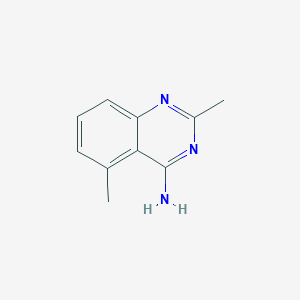
2,5-Dimethylquinazolin-4-amine
概要
説明
2,5-Dimethylquinazolin-4-amine is a quinazoline derivative. Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to have a variety of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, which are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The Aza-Diels-Alder reaction and Aza-Wittig reaction are examples of the Aza-reaction .Molecular Structure Analysis
The molecular formula of this compound is C10H11N3. It has a molecular weight of 173.21 g/mol .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene, which is a powerful tool for the synthesis of quinazoline derivatives . The Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .科学的研究の応用
Heterocyclic Amines in Cancer Research
Heterocyclic amines (HAs) have been extensively studied for their implications in cancer research. The formation of HAs during the cooking process of meats and their potential etiological role in human cancers, such as breast cancer, has been a subject of investigation. Research suggests that dietary factors, including HAs, influence the incidence of mammary gland cancer, with compounds like PhIP (not directly 2,5-Dimethylquinazolin-4-amine but a related HA) showing mammary carcinogenicity in rodent models. These studies underline the importance of understanding the interactions between dietary HAs and cancer risk, potentially guiding dietary recommendations and cancer prevention strategies (Snyderwine, 1994).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives, a group that includes compounds structurally related to this compound, have been identified as potential anticancer agents. These compounds have been explored for their activity against various cancer pathways, offering a promising avenue for cancer chemotherapy. The structural diversity among quinazoline derivatives allows for targeting a wide range of biochemical targets, highlighting their significance in the development of novel cancer therapeutics. The evolving landscape of cancer-related pathways continues to reveal novel targets for therapy, with quinazoline derivatives receiving increasing attention for their potential roles in multi-target therapies (Marzaro, Guiotto, & Chilin, 2012).
将来の方向性
作用機序
Target of Action
Quinazolinone derivatives, a class of compounds to which 2,5-dimethylquinazolin-4-amine belongs, have been reported to exhibit a broad spectrum of biological activities . These activities include antimicrobial, antimalarial, anticancer, anti-inflammatory, and more . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinazolinone derivatives have been reported to interact with various cellular targets, leading to changes in cellular processes . For example, some quinazolinone derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways . The specific mode of action can depend on the specific derivative and its functional groups.
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways . For example, some quinazolinone derivatives have been found to inhibit enzymes involved in key biochemical pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Result of Action
Quinazolinone derivatives have been reported to have various effects at the molecular and cellular level . For example, some quinazolinone derivatives have been found to induce cell death or inhibit cell growth . The specific effects can depend on the specific derivative and its functional groups.
特性
IUPAC Name |
2,5-dimethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMUCPRSCZDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


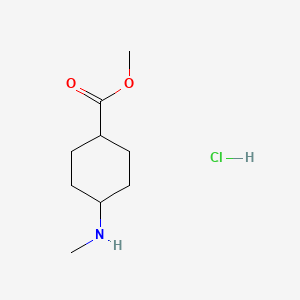
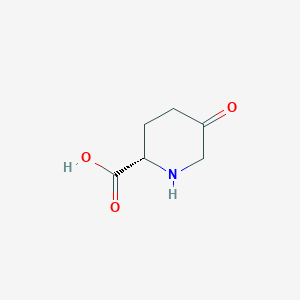
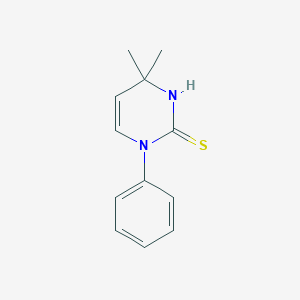

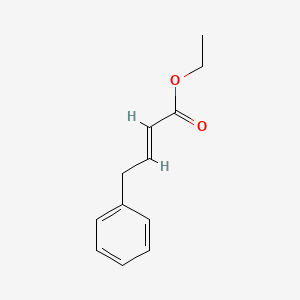

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)

